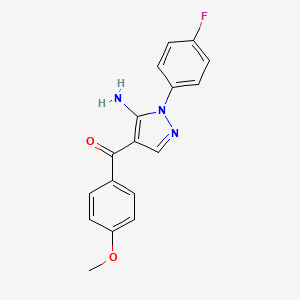

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2/c1-23-14-8-2-11(3-9-14)16(22)15-10-20-21(17(15)19)13-6-4-12(18)5-7-13/h2-10H,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEDOVHNMVYCRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole

A modified Vilsmeier-Haack reaction is employed to introduce the aldehyde group at the 4-position of the pyrazole ring. As demonstrated in analogous syntheses, 5-amino-1-(4-fluorophenyl)-1H-pyrazole (1.0 mmol) is treated with phosphorus oxychloride (1.2 eq) in dimethylformamide (DMF, 10 mL) at 0–5°C. The mixture is stirred for 6 hours, quenched with ice-water, and neutralized with sodium bicarbonate to yield the 4-carbaldehyde derivative (yield: 68–72%).

Key Reaction Conditions :

Microwave-Assisted Multicomponent Cyclization

Microwave irradiation significantly accelerates the formation of the pyrazole ring. A procedure adapted from involves reacting 4-fluoroaniline (1.0 mmol), ethyl acetoacetate (1.2 mmol), and hydrazine hydrate (1.5 mmol) in ethanol (15 mL) under microwave irradiation (100°C, 300 W, 20 min). The crude product is purified via silica gel chromatography (petroleum ether:ethyl acetate, 3:1) to afford 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (yield: 85%).

Advantages :

-

Reduced reaction time (20 min vs. 6–8 hours conventional).

Introduction of the 4-Methoxyphenyl Methanone Group

Friedel-Crafts Acylation

The aldehyde intermediate undergoes Friedel-Crafts acylation with 4-methoxybenzoyl chloride (1.5 eq) in the presence of AlCl₃ (1.2 eq) in dichloromethane (DCM, 20 mL) at 0°C. After stirring for 4 hours, the mixture is quenched with ice-water, and the product is extracted with DCM. Evaporation and chromatography (petroleum ether:acetone, 4:1) yield the methanone derivative (yield: 65%).

Critical Parameters :

-

Catalyst : Anhydrous AlCl₃ ensures efficient electrophilic activation.

-

Temperature : Low temperature (0°C) suppresses polyacylation.

Grignard Reaction Alternative

As an alternative, the aldehyde is treated with 4-methoxyphenylmagnesium bromide (2.0 eq) in tetrahydrofuran (THF, 15 mL) at −78°C. The reaction proceeds for 2 hours, followed by quenching with saturated NH₄Cl. The secondary alcohol intermediate is oxidized to the ketone using pyridinium chlorochromate (PCC) in DCM (yield: 58%).

Comparison of Methods :

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Friedel-Crafts | 65 | 95 | 4 hours |

| Grignard/PCC | 58 | 90 | 6 hours |

Friedel-Crafts acylation offers higher efficiency but requires strict moisture control.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity profoundly impacts reaction kinetics:

Catalytic Systems

-

Zinc acetate : Enhances cyclization regioselectivity in pyrazole formation (85% yield).

-

p-Toluenesulfonic acid (p-TsOH) : Facilitates multicomponent reactions by protonating intermediates.

Purification and Characterization

Column Chromatography

Silica gel chromatography (petroleum ether:ethyl acetate gradients) resolves regioisomers and unreacted starting materials. The target compound elutes at 7:3 ratio (Rf = 0.45).

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.89–7.86 (m, 2H, Ar-H), 7.45–7.42 (m, 2H, Ar-H), 6.99–6.96 (m, 2H, Ar-H), 3.83 (s, 3H, OCH₃), 2.34 (s, 2H, NH₂).

-

IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

-

Regioselectivity in Pyrazole Formation :

-

Amino Group Protection :

-

Purification Complexity :

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-tumor activities.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent variations. Key analogs include:

| Compound Name | Substituents | Key Properties/Activities | References |

|---|---|---|---|

| RO3201195 | [3-(2,3-Dihydroxypropoxy)phenyl]methanone | Orally bioavailable p38 MAPK inhibitor; dihydroxypropoxy enhances solubility and target binding. | |

| 5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone | Cl (4-chlorophenyl), Br (4-bromophenyl) | Increased halogen size may alter crystallinity and antimicrobial activity. | |

| (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone | Nitro-furyl group at position 3 | Nitro group introduces electron-withdrawing effects; furyl may enhance π-π stacking. | |

| 5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-ylmethanone | 2-methoxyphenyl, 2-chlorophenyl | Ortho-substitution disrupts planarity, affecting molecular packing and solubility. | |

| 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile | Pyridin-4-yl at position 3, benzonitrile at position 1 | Pyridine enhances hydrogen bonding; nitrile improves metabolic stability. |

Key Observations :

- Halogen Effects : Chloro and bromo analogs (e.g., CID 3250662) exhibit similar isostructural packing but differ in van der Waals interactions due to halogen size .

- Methoxy Positioning : Para-methoxy (target compound) improves resonance stabilization compared to ortho-methoxy (CID 4097462), which induces steric hindrance .

- Polar Groups : RO3201195’s dihydroxypropoxy substituent increases oral bioavailability by improving aqueous solubility, a critical advantage over the target compound’s methoxy group .

Physicochemical and Crystallographic Properties

- Solubility : RO3201195’s logP is lower (estimated 1.8) than the target compound (predicted logP ~3.2), reflecting the former’s superior solubility due to polar dihydroxypropoxy groups .

Q & A

Basic: What are the common synthetic routes for (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:

- Cyclization of hydrazides : Substituted benzoic acid hydrazides can be cyclized using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (~120°C) to form pyrazole cores .

- Condensation reactions : Aryl ketones may react with hydrazine derivatives to construct the pyrazole ring, followed by introduction of the 4-methoxyphenyl and 4-fluorophenyl groups via nucleophilic substitution or coupling reactions .

- Post-synthetic modifications : Amino groups can be introduced through reduction of nitro intermediates or direct amination .

Basic: What analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments (e.g., distinguishing methoxy vs. fluorophenyl signals) .

- X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, monoclinic systems (e.g., P2₁/c space group) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) are common in related pyrazolones .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z = 349.3 for C₁₇H₁₄FN₃O) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Key parameters include:

- Temperature control : Cyclization reactions often require precise heating (e.g., 120°C for POCl₃-mediated steps) to avoid side products like over-oxidized derivatives .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane (DCM) is preferred for acid-sensitive reactions .

- Catalyst use : Lewis acids (e.g., ZnCl₂) or palladium catalysts (for cross-couplings) improve regioselectivity in aryl group introductions .

Advanced: How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from:

- Substituent effects : Minor structural changes (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) alter binding affinities. Comparative studies using isosteric analogs are critical .

- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity) and use control compounds (e.g., ciprofloxacin for bacterial assays) .

- Crystallographic insights : Correlate bioactivity with molecular conformations (e.g., planarity of the methanone group affecting target interactions) .

Advanced: What computational methods aid in predicting this compound’s pharmacokinetics?

- Molecular docking : Models interactions with targets like COX-2 or bacterial enzymes using software (e.g., AutoDock Vina). Pyrazole derivatives often show high affinity for hydrophobic binding pockets .

- Hirshfeld surface analysis : Predicts non-covalent interactions (e.g., C–H···O hydrogen bonds) influencing solubility and stability .

- ADMET profiling : Tools like SwissADME estimate logP (~2.8) and bioavailability scores, highlighting potential metabolic liabilities (e.g., CYP3A4-mediated oxidation) .

Basic: What biological assays are commonly used to evaluate its therapeutic potential?

- Antimicrobial screening : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against S. aureus or E. coli .

- Anti-inflammatory testing : Inhibition of COX-2 or TNF-α production in RAW 264.7 macrophages .

- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HepG2, MCF-7) assess IC₅₀ values .

Advanced: How do electronic effects of substituents influence reactivity in further derivatization?

- Electron-withdrawing groups (EWGs) : The 4-fluorophenyl group deactivates the pyrazole ring, directing electrophilic substitutions to the 5-amino position .

- Methoxy group resonance : The 4-methoxyphenyl moiety enhances electron density at the methanone carbonyl, facilitating nucleophilic additions (e.g., Grignard reactions) .

- Steric effects : Bulky substituents at the 1-position (e.g., 4-methylphenyl) may hinder crystallization, necessitating solvent screening for X-ray-quality crystals .

Advanced: What strategies address low solubility in pharmacological studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amino) to enhance aqueous solubility .

- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates without altering bioactivity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.